molecular formula C20H18N4OS2 B2743423 N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-05-3

N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2743423
CAS RN: 851132-05-3
M. Wt: 394.51
InChI Key: HYYPASYSEWWZAR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4OS2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

pKa Determination and Synthesis Applications

pKa Determination and Synthesis of Derivatives

A study focused on the synthesis of drug precursors, specifically 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds. These compounds were synthesized by reacting derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, and their structures were confirmed through various spectroscopic methods. The study determined the acidity constants (pKa values) of these acetamide derivatives, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Duran & Canbaz, 2013).

Antitumor Activity

Evaluation of Antitumor Activities

Research on new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed their potential antitumor activity. Synthesized compounds were screened against a panel of 60 human tumor cell lines derived from nine neoplastic diseases. Among these, certain compounds displayed considerable anticancer activity against some cancer cell lines, highlighting their potential as leads for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antioxidant Activities

Synthesis and Biological Evaluation

Another study synthesized derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds. These synthesized compounds exhibited reasonable anticancer activity against various cancer types, particularly melanoma cell lines, during screenings by the National Cancer Institute (Duran & Demirayak, 2012).

Antimicrobial and Corrosion Inhibition

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and tested for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds showed effectiveness, particularly against fungal strains, indicating their potential use in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Green Synthesis and Characterization

Ultrasound Synthesis and Antimicrobial Evaluation

The green chemistry approach was utilized to synthesize N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, showcasing a method that reduces reaction times and improves yields. These compounds were evaluated for antimicrobial activity, demonstrating promising results against a range of bacterial and fungal strains (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-9-14(2)11-15(10-13)24-8-7-21-20(24)26-12-18(25)23-19-22-16-5-3-4-6-17(16)27-19/h3-11H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYPASYSEWWZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

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